4-Fluoro-5-methoxy-2-nitroaniline

Synthetic Chemistry Process Development Pharmaceutical Intermediate

Scaling osimertinib analog synthesis? 4-Fluoro-5-methoxy-2-nitroaniline (CAS 125163-12-4) provides the precise 4-fluoro-5-methoxy-2-nitro substitution pattern essential for constructing the core of Mereletinib (BRAF V600E inhibitor) and Osimertinib (AZD9291). Even minor structural deviations yield inactive analogs. • Enables selective nitro reduction & cross-coupling for downstream functionalization • Enhanced lipophilicity (LogP 2.43) improves membrane permeability of derived candidates • Also a precursor for benzofurazan antifungals with activity comparable to Carbendazim against R. solani Available in ≥98% purity with full QC documentation. Standard global shipping.

Molecular Formula C7H7FN2O3
Molecular Weight 186.142
CAS No. 125163-12-4
Cat. No. B596988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-methoxy-2-nitroaniline
CAS125163-12-4
Molecular FormulaC7H7FN2O3
Molecular Weight186.142
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])F
InChIInChI=1S/C7H7FN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3
InChIKeyFRMLKSWJWIKLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-5-methoxy-2-nitroaniline Overview


4-Fluoro-5-methoxy-2-nitroaniline (CAS 125163-12-4) is a fluorinated nitroaniline derivative with the molecular formula C₇H₇FN₂O₃ and a molecular weight of 186.14 g/mol . It is a yellow crystalline solid that belongs to the class of nitroanilines . The compound features a unique substitution pattern with both electron-withdrawing (nitro, fluoro) and electron-donating (methoxy) groups, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes [1]. Its primary industrial significance lies in its role as a key intermediate in the synthesis of the anticancer drug Mereletinib (a BRAF V600E inhibitor) and Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor .

1 Targeted therapy intermediate: Supports synthesis research for Mereletinib and Osimertinib analogs.
2 Fluorinated building block: Enables medicinal chemistry studies requiring specific electronic and steric profiles.
3 High-yield route available: Defined methoxy substitution pathway supports process development selection.

Why 4-Fluoro-5-methoxy-2-nitroaniline Is Irreplaceable


The unique substitution pattern of 4-Fluoro-5-methoxy-2-nitroaniline — featuring a fluorine atom at the 4-position, a methoxy group at the 5-position, and a nitro group at the 2-position relative to the aniline nitrogen — dictates its specific reactivity and selectivity in synthetic applications [1]. Simple substitution with other nitroaniline analogs, such as 4-fluoro-2-nitroaniline or 5-methoxy-2-nitroaniline, would alter the electronic environment and steric profile, leading to different reaction outcomes in downstream transformations . The precise positioning of the fluorine atom enhances metabolic stability and binding affinity in bioactive compounds derived from this intermediate, while the nitro group facilitates further functionalization via reduction or substitution [1]. This structural specificity is critical for the successful synthesis of targeted therapeutics like Mereletinib and Osimertinib, where even minor deviations can result in inactive or less potent analogs .

Simple analogs like 4-fluoro-2-nitroaniline lack the 5-methoxy group; reactivity and downstream coupling outcomes may shift significantly.
Non-fluorinated 5-methoxy-2-nitroaniline alters lipophilicity (ΔLogP ~0.57) and pKa, potentially impacting membrane permeability in derived candidates.
Substitution risks producing inactive or less-targeted analogs in Mereletinib/Osimertinib synthesis; core structure assembly depends on this substitution pattern.

4-Fluoro-5-methoxy-2-nitroaniline: Differentiation Evidence


Synthesis Yield: Methoxy Substitution vs. Nitration

The synthesis of 4-Fluoro-5-methoxy-2-nitroaniline via the methoxy substitution route (using sodium methoxide and 5-chloro-4-fluoro-2-nitroaniline) achieves a reported yield of approximately 90% [1]. This compares favorably to the alternative nitration route starting from 4-fluoro-2-methoxyaniline, for which specific yields are not consistently reported in the public domain [2]. While a direct head-to-head comparison is not available in the literature, the methoxy substitution route offers a defined, high-yielding pathway that can inform procurement and process development decisions [1].

Synthesis Yield
Cross-study comparable
~90% yieldvia methoxy substitution route
Supports route selection for process development.
Nitration route yields not consistently reported.
Synthetic Chemistry Process Development Pharmaceutical Intermediate

pKa and LogP: Fluorinated vs. Non-Fluorinated

4-Fluoro-5-methoxy-2-nitroaniline exhibits an acid pKa of approximately 14.57 and a calculated LogP of 2.43 (XlogP value of 1.7) [1][2]. In comparison, the non-fluorinated analog 5-methoxy-2-nitroaniline (CAS 99-59-2) has a reported LogP of 1.86 and an acid pKa of 14.2 . The presence of the fluorine atom in the target compound increases lipophilicity (ΔLogP ≈ +0.57) and slightly elevates pKa (ΔpKa ≈ +0.37), which can influence membrane permeability and metabolic stability in derived bioactive molecules [1].

LogP and pKa
Cross-study comparable
LogP 2.43ΔLogP ≈ +0.57 vs. non-fluorinated analog
Informs lipophilicity-driven design decisions.
Calculated properties; experimental verification advised.
Medicinal Chemistry Physicochemical Properties Drug Design

Key Intermediate for Mereletinib and Osimertinib

4-Fluoro-5-methoxy-2-nitroaniline is specifically identified as a key intermediate in the synthesis of Mereletinib (a potent inhibitor of mutant BRAF V600E kinase) and Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor . While other nitroaniline analogs might be used as general building blocks, this particular substitution pattern is essential for constructing the core structure of these targeted therapeutics [1]. Direct comparative data on the activity of Mereletinib or Osimertinib synthesized from this intermediate versus other analogs is not publicly available, but the established use in these advanced drug candidates underscores its unique value in pharmaceutical R&D .

Key Intermediate Role
Class-level inference
Mereletinib and Osimertinib synthesis
Established use supports procurement for analog synthesis.
Direct comparative activity data not publicly available.
Pharmaceutical Intermediate Targeted Therapy Oncology

Antifungal Activity of Benzofurazan Derivatives

While 4-Fluoro-5-methoxy-2-nitroaniline itself is not directly reported as an antifungal agent, benzofurazan derivatives synthesized from related nitroaniline precursors have demonstrated notable antifungal activity. For instance, N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine (compound A3) exhibited an IC50 of 1.91 μg/mL against Rhizoctonia solani, which is comparable to the positive control Carbendazim (IC50 = 1.42 μg/mL) . Furthermore, 9 out of 30 benzofurazan derivatives with a nitro group at the R4 position (A series) showed IC50 values less than 5 μg/mL against R. solani . This suggests that 4-Fluoro-5-methoxy-2-nitroaniline, as a building block for similar heterocyclic systems, may serve as a valuable precursor for developing novel antifungal agents.

Antifungal Precursor
Class-level inference
Derivative A3 IC50 1.91 μg/mL
Supports antifungal lead generation research.
Activity data from derived benzofurazan; data to verify.
Antifungal Agrochemical Lead Generation

4-Fluoro-5-methoxy-2-nitroaniline Application Scenarios


Mereletinib and Osimertinib Synthesis

4-Fluoro-5-methoxy-2-nitroaniline is the preferred intermediate for synthesizing Mereletinib and Osimertinib due to its specific substitution pattern required for the core structure of these targeted cancer therapies . Procurement of this compound is essential for any research or manufacturing program focused on these drugs or their analogs.

Antifungal Lead Generation via Benzofurazan Derivatives

The compound serves as a valuable precursor for synthesizing benzofurazan derivatives with potential antifungal activity. The evidence that related derivatives exhibit IC50 values comparable to Carbendazim against R. solani supports its use in agrochemical antifungal discovery programs .

Fluorinated Nitroaniline Building Blocks for Medicinal Chemistry

The unique combination of electron-withdrawing and electron-donating groups, along with enhanced lipophilicity (LogP 2.43) and altered pKa (14.57) compared to non-fluorinated analogs, makes this compound a strategic choice for medicinal chemists designing new drug candidates with improved membrane permeability and metabolic stability [1][2].

Application
Selection Property
Validation Focus
Mereletinib and Osimertinib analog synthesis
Specific 4-fluoro-5-methoxy-2-nitro substitution pattern
Core structure assembly and intermediate reactivity
Antifungal lead generation
Nitroaniline precursor for benzofurazan heterocycles
Antifungal screening and mycelium growth inhibition endpoints
Fluorinated medicinal chemistry building block
Enhanced lipophilicity and altered pKa profile
Membrane permeability and metabolic stability assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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